Kinase Selectivity Window: Cediranib's Superior Discrimination Against PDGFR-α vs. Sunitinib and Pazopanib
Cediranib maleate demonstrates a wider selectivity window between VEGFR-2 and PDGFR-α compared to sunitinib and pazopanib. This is quantified by the ratio of IC50 values. In standardized kinase assays, cediranib inhibits VEGFR-2 with an IC50 of <1 nM and PDGFR-α with an IC50 of 36 nM, yielding a selectivity ratio of >36-fold . In contrast, published data show sunitinib inhibits both VEGFR-2 (IC50 ~10 nM) and PDGFR-α (IC50 ~75 nM) with a narrower ~7.5-fold selectivity, while pazopanib demonstrates even less discrimination between these targets [1]. This higher selectivity window for cediranib implies a reduced likelihood of PDGFR-mediated off-target effects in experimental systems.
| Evidence Dimension | VEGFR-2 vs. PDGFR-α Selectivity Ratio |
|---|---|
| Target Compound Data | VEGFR-2 IC50 <1 nM; PDGFR-α IC50 = 36 nM |
| Comparator Or Baseline | Sunitinib: VEGFR-2 IC50 ~10 nM, PDGFR-α IC50 ~75 nM (Ratio ~7.5x); Pazopanib: VEGFR-2 IC50 ~30 nM, PDGFR-α IC50 ~84 nM (Ratio ~2.8x) |
| Quantified Difference | Cediranib selectivity ratio >36-fold vs. ~7.5-fold (Sunitinib) and ~2.8-fold (Pazopanib) |
| Conditions | In vitro recombinant kinase inhibition assays |
Why This Matters
A higher selectivity ratio guides procurement for studies requiring VEGFR pathway interrogation with minimal PDGFR pathway interference, reducing confounding variables in mechanistic research.
- [1] Kitagawa D, et al. Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes Cells. 2013;18(2):110-122. (IC50 values for Sunitinib, Pazopanib) View Source
